molecular formula C13H13NO5 B13717819 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid

5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13717819
M. Wt: 263.25 g/mol
InChI Key: AJKCNYPCPOPUOP-UHFFFAOYSA-N
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Description

5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methoxy groups and a methyl group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylic acid group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is known as the 1,3-dipolar cycloaddition or Huisgen cycloaddition. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns. These methods include the use of microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of isoxazolines or isoxazolidines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
  • 5-Phenylisoxazole-3-carboxylic Acid

Uniqueness

5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of two methoxy groups and a methyl group on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity compared to other isoxazole derivatives. The specific arrangement of these groups can enhance its potential as a drug candidate or a chemical intermediate in various synthetic pathways .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

5-(4,5-dimethoxy-2-methylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-7-4-11(17-2)12(18-3)5-8(7)10-6-9(13(15)16)14-19-10/h4-6H,1-3H3,(H,15,16)

InChI Key

AJKCNYPCPOPUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)OC)OC

Origin of Product

United States

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